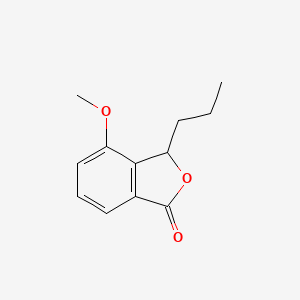![molecular formula C18H26FN3O B12884439 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-42-4](/img/structure/B12884439.png)
2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol is a complex organic compound featuring a quinoline moiety, which is known for its diverse biological activities. The presence of the fluorine atom in the quinoline ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.
Fluorination: Introduction of the fluorine atom into the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Amidation: The final step involves the coupling of the quinoline derivative with a suitable amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another quinoline derivative used as an antimalarial agent.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline core.
Uniqueness
(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the ethyl and amino groups enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Propriétés
Numéro CAS |
645406-42-4 |
|---|---|
Formule moléculaire |
C18H26FN3O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[ethyl-[(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 |
Clé InChI |
ULYOVKGJIQUSST-AWEZNQCLSA-N |
SMILES isomérique |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


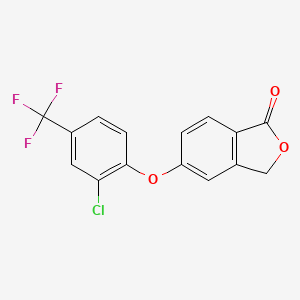
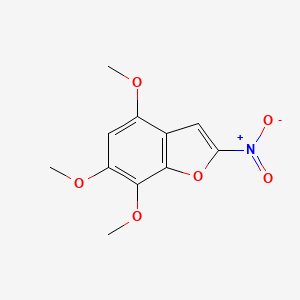

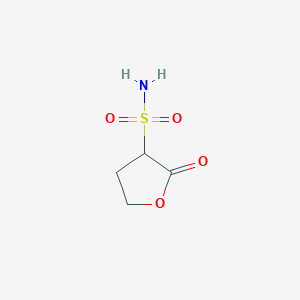



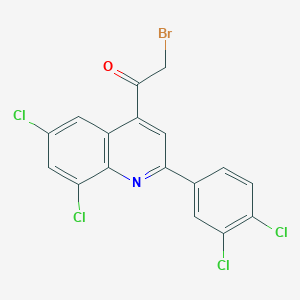
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
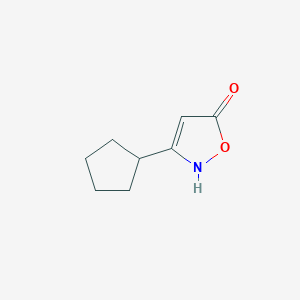

![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)

